Hypnorm
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
1-(4-fluorophenyl)-4-[4-(2-methoxyphenyl)piperazin-1-ium-1-yl]butan-1-one;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25FN2O2.ClH/c1-26-21-7-3-2-5-19(21)24-15-13-23(14-16-24)12-4-6-20(25)17-8-10-18(22)11-9-17;/h2-3,5,7-11H,4,6,12-16H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGBLISDIHDMHJX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CC[NH+](CC2)CCCC(=O)C3=CC=C(C=C3)F.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26ClFN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
1480-19-9 (Parent) | |
| Record name | Fluanisone hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017160713 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Molecular Weight |
392.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17160-71-3 | |
| Record name | Fluanisone hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017160713 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Pharmacological Mechanisms of Hypnorm S Constituent Compounds in Research Contexts
Fentanyl: Opioid Receptor Agonism and Downstream Signaling Pathways
Fentanyl is a potent synthetic opioid that primarily exerts its effects through the activation of mu-opioid receptors (μORs), which are widely distributed throughout the central nervous system (CNS) txaf.org. Its high potency, ranging from 50 to 100 times that of morphine, is attributed to its high lipophilicity and efficient distribution into the CNS cdc.govmdpi.com.
Fentanyl acts as a strong agonist at the μOR, leading to the modulation of various intracellular signaling pathways txaf.org. Research utilizing X-ray crystallography, cryo-electron microscopy (cryo-EM), and molecular dynamics (MD) simulations has provided detailed insights into its binding and activation mechanisms nih.govnih.govcas.cnosti.gov.
A primary interaction involves the formation of a salt bridge between the protonated piperidine (B6355638) amine of fentanyl and the conserved aspartate residue Asp147 (D3.32) on transmembrane helix 3 (TM3) of the μOR nih.govnih.govuni-regensburg.defrontiersin.orgbiorxiv.org. This interaction is consistent with the binding of morphinan (B1239233) opiates and is crucial for receptor function nih.govnih.govuni-regensburg.debiorxiv.org.
Beyond this orthosteric interaction, fentanyl exhibits a unique binding mode. Studies have shown that fentanyl can penetrate deeper into the μOR binding pocket, forming a hydrogen bond with the conserved histidine residue His297 (H6.52) on TM6 nih.govosti.govbiorxiv.org. This secondary binding mode is particularly accessible when His297 adopts a neutral HID tautomer nih.govosti.gov. This extended interaction, including π-π hydrophobic interactions with residues like W295 and Y328 around TM2 and TM3, contributes to fentanyl's exceptionally high potency compared to morphine cas.cn.
Furthermore, fentanyl's interaction with μOR can induce specific conformational changes, leading to biased signaling. Research suggests that fentanyl preferentially activates downstream signaling pathways involved in β-arrestin recruitment, which can lead to distinct physiological effects compared to G protein signaling biorxiv.orgcas.orgplos.orgnih.gov. A novel molecular switch involving methionine residue M153 (M3.36) has been identified, where fentanyl's unique displacement of M153 mediates its β-arrestin biased signaling plos.org.
Fentanyl's activation of μORs significantly modulates the release of various neurotransmitters involved in pain transmission. Stimulation of μORs by fentanyl inhibits the release of pronociceptive neurotransmitters such as substance P, glutamate (B1630785), and calcitonin gene-related peptide (CGRP) from nociceptive fibers, thereby contributing to analgesia txaf.orgmdpi.compainphysicianjournal.com.
Conversely, fentanyl has been observed to increase the release of inhibitory neurotransmitters like gamma-aminobutyric acid (GABA) researchgate.netmdpi.comnih.gov. Studies in the anterior hypothalamus of rats have shown that intravenous and intrahypothalamic administration of fentanyl leads to a significant decrease in glutamate release and a concurrent increase in GABA release researchgate.netmdpi.comnih.gov. This modulation of glutamatergic and GABAergic transmission within the hypothalamus highlights an opioid-glutamatergic transmission pathway researchgate.netmdpi.comnih.gov.
The impact of fentanyl on neurotransmitter release is summarized in the following table:
| Neurotransmitter | Effect of Fentanyl | Location (Research Models) | References |
| Substance P | Inhibition of release | Central Nervous System, peripheral terminals txaf.orgpainphysicianjournal.comnih.gov | txaf.orgpainphysicianjournal.comnih.gov |
| Glutamate | Decrease in release | Anterior Hypothalamus, medial thalamus to striatum/ACC painphysicianjournal.comresearchgate.netmdpi.comnih.govconsensus.app | painphysicianjournal.comresearchgate.netmdpi.comnih.govconsensus.app |
| GABA | Increase in release | Anterior Hypothalamus, ventral tegmental area painphysicianjournal.comresearchgate.netmdpi.comnih.govconsensus.app | painphysicianjournal.comresearchgate.netmdpi.comnih.govconsensus.app |
| Dopamine (B1211576) | Enhanced release | Mesolimbic system, Nucleus Accumbens txaf.orgnih.govpainphysicianjournal.com | txaf.orgnih.govpainphysicianjournal.com |
The structural determinants of fentanyl's interaction with the μOR have been extensively investigated through computational and experimental approaches. The core piperidine ring of fentanyl forms a critical ionic interaction with Asp147 (D3.32) in TM3, which is a conserved anchor site for opioid ligands nih.govuni-regensburg.defrontiersin.orgbiorxiv.orgdrugbank.commdpi.com.
Beyond this, the N-phenethyl group of fentanyl is positioned deep within a crevice between transmembrane helices II and III, while the N-phenylpropanamide group projects towards a pocket formed by TM-III, -VI, and -VII domains drugbank.com. The aromatic anilide ring of fentanyl further penetrates a subpocket formed by TM3, TM4, extracellular loop 1 (ECL1), and ECL2, forming hydrophobic contacts mdpi.com. The ability of fentanyl to adopt an extended conformation in both solution and bound states is suggested to influence its binding affinity drugbank.com.
Key residues involved in fentanyl's interaction with μOR include:
Asp147 (D3.32): Forms a salt bridge with the piperidine amine, crucial for binding nih.govuni-regensburg.defrontiersin.orgbiorxiv.orgdrugbank.commdpi.com.
His297 (H6.52): Forms a hydrogen bond with fentanyl in a secondary binding mode, particularly when in a neutral tautomeric state nih.govosti.govbiorxiv.org.
W295 (W6.48) and Y328: Involved in π-π hydrophobic interactions with the aniline (B41778) ring side chain of fentanyl cas.cn.
M153 (M3.36): A "microswitch" residue whose unique rotameric conformation induced by fentanyl mediates β-arrestin biased signaling plos.org.
W293 and W133: Show a linear correlation between their average dihedral angles and the volume of the N-chain and/or anilide's aromatic ring, with W293 being involved in receptor activation processes mdpi.com.
Y7.43: A key residue for differential changes in downstream signaling pathways of μOR stimulated by fentanyl, with its mutation affecting Gi/o protein and β-arrestin pathways frontiersin.org.
These structural insights are vital for understanding fentanyl's high potency and for informing the design of novel analgesics with potentially improved safety profiles nih.govcas.cnplos.org.
Fluanisone (B1672854): Neuroleptic Activity and Receptor Interactions
Fluanisone is a typical antipsychotic and sedative belonging to the butyrophenone (B1668137) chemical class wikipedia.org. Its neuroleptic activity is primarily mediated through its interactions with dopamine receptors and other neurotransmitter systems.
Fluanisone acts as an antagonist at dopamine D2 receptors . Antagonism of D2 receptors is a hallmark of typical antipsychotic drugs and is central to their effects on the central nervous system (CNS) nih.govnih.govfrontiersin.org. This antagonism modulates the dopamine pathways in the brain, which are implicated in various neurological and psychiatric conditions.
Research models, often involving rodents, are used to evaluate the neuroleptic efficacy of compounds like fluanisone. These studies assess behavioral changes such as locomotor activity and catalepsy, correlating them with D2 receptor occupancy in brain regions like the striatum and substantia nigra nih.govnih.gov. For instance, increased tonic electromyographic (EMG) activity and catalepsy have been associated with significant occupancy of striatal and nigral D2 receptors by antipsychotic drugs nih.gov.
While D2 receptor antagonism is a primary mechanism, fluanisone may also interact with other neurotransmitter systems in research models. For example, some butyrophenones, including fluanisone, can interact with α1-adrenergic receptors . The selectivity ratio of D2 to α1-adrenergic receptors is a key determinant of the side effect profile, with a lower ratio potentially contributing to α1-mediated side effects like hypotension .
Although not explicitly detailed for fluanisone in the provided search results, typical antipsychotics, in general, can also interact with serotonin (B10506) (5-HT) and histamine (B1213489) receptors, contributing to their broader pharmacological profile nih.gov. For instance, fentanyl, as a related compound in Hypnorm, has been shown to bind to 5-HT1A and 5-HT2A receptors, acting as an agonist at 5-HT1A and producing serotonin efflux nih.gov. While this specific interaction is noted for fentanyl, it highlights the potential for multi-receptor interactions within the neuroleptic class. Further research would be needed to delineate the precise interactions of fluanisone with serotonin and histamine receptors in research models.
Investigating the Combined Pharmacodynamic Interactions in Animal Models
The combined administration of fentanyl and fluanisone in animal models is investigated for its comprehensive pharmacodynamic profile, particularly concerning its effects on sedation, analgesia, physiological stability, and neurological activity. The synergistic or additive interactions between these compounds are crucial for achieving desired anesthetic planes while managing potential physiological impacts.
Exploration of Synergistic or Additive Effects on Sedation and Analgesia
The combination of fentanyl and fluanisone, often referred to as this compound, provides effective sedation and analgesia in animal models. springermedizin.denih.gov When this compound is further combined with a benzodiazepine (B76468) such as midazolam (PubChem CID: 4192), it can achieve a surgical plane of anesthesia, offering prolonged periods of both analgesia and sedation. springermedizin.denih.gov This multimodal approach is advantageous as it allows for a reduction in the individual doses of each drug, thereby potentially minimizing dose-dependent side effects. nih.gov
Fentanyl, as a potent opioid, primarily contributes to the analgesic component, while fluanisone, a tranquilizer, helps to counteract opioid-induced rigidity and enhances the sedative effects. nih.govplos.org Research indicates that combining opioids with other analgesic agents, such as alpha-2 adrenergic receptor agonists, can result in profound analgesia and sedation through additive or synergistic interactions. msdvetmanual.complos.org Although fluanisone is not an alpha-2 agonist, the principle of combining agents to enhance desired effects is evident in the formulation of this compound. For instance, the addition of midazolam to fentanyl and fluanisone (often termed FFM) has been shown to enhance sedation, analgesia, and muscle relaxation in dogs. agriculturejournals.cz
Impact on Physiological Parameters in Research Settings (e.g., Respiratory Drive, Cardiovascular Stability)
Anesthetic regimens, including this compound, inevitably influence the physiological homeostasis of research animals. Careful monitoring of vital parameters is essential to ensure animal welfare and prevent confounding experimental outcomes.
Cardiovascular Stability: The administration of this compound can lead to hypotension and bradycardia. springermedizin.de General anesthesia, by depressing the autonomic nervous system, typically results in cardiovascular depression, characterized by reductions in cardiac output, blood pressure, and altered blood flow. springermedizin.deqmul.ac.uk The combination of fentanyl, fluanisone, and midazolam has been associated with tachycardia, hypotension, and respiratory depression. plos.org While fentanyl alone can cause an initial decrease in pulse rate and arterial blood pressures, these parameters may subsequently recover or even increase. cambridge.org In studies on goats, intravenous fentanyl was observed to decrease heart rate and increase arterial blood pressure. frontiersin.org
Thermoregulation: Anesthesia commonly induces hypothermia, which is a significant concern in laboratory rodents due to their high surface area-to-body mass ratio and rapid metabolism. springermedizin.deoup.comqmul.ac.uk Maintaining stable body temperature is crucial during anesthetized procedures to avoid confounding metabolic and physiological data.
The table below summarizes the observed impacts of this compound and its constituents on key physiological parameters in animal models:
| Physiological Parameter | Observed Impact (this compound/Fentanyl) | References |
| Respiratory Rate | Moderate depression; dose-dependent decrease; transient hypopnea followed by hyperpnea (fentanyl alone) | springermedizin.deoup.commdpi.comfrontiersin.org |
| Tidal Volume | Dose-dependent decrease; sustained increase (fentanyl alone) | mdpi.comfrontiersin.org |
| Minute Volume | Dose-dependent decrease; sustained increase (fentanyl alone) | mdpi.comfrontiersin.org |
| Muscle Rigidity | Can occur, contributing to respiratory impairment | mdpi.com |
| Heart Rate (Pulse Rate) | Bradycardia; initial decrease followed by recovery/increase (fentanyl alone) | springermedizin.defrontiersin.orgcambridge.org |
| Blood Pressure | Hypotension; initial decrease followed by recovery/increase (fentanyl alone) | springermedizin.deplos.orgfrontiersin.orgcambridge.org |
| Body Temperature | Hypothermia (general anesthesia effect) | springermedizin.deoup.comqmul.ac.uk |
Effects on Specific Neurological Activity (e.g., Spike-Wave Discharges in Epileptic Models)
This compound's impact on neurological activity has been investigated in specific animal models, particularly those exhibiting spontaneous epileptic activity. The WAG/Rij rat strain is a well-established genetic model for absence epilepsy, characterized by the presence of spontaneous spike-wave discharges (SWDs) on electroencephalograms (EEGs). jax.orgjneurosci.orgnih.govmdpi.comfrontiersin.org
Research has demonstrated that fentanyl-fluanisone (this compound) can have stimulating effects on the amount of spike-wave discharges in epileptic WAG/Rij rats. jax.orgnih.govgoogle.nl Notably, a study found that a low dose of fentanyl (0.01 mg/kg) combined with fluanisone (0.5 mg/kg) caused a significant increase in epileptic activity, an effect that was even more pronounced than with higher doses. jax.org This finding underscores that commonly used anesthetic agents, such as fentanyl-fluanisone, can inadvertently enhance SWDs, which is a critical consideration in neurophysiological experiments where the integrity of brain activity is paramount. nih.gov The predictive validity of genetic rat models like WAG/Rij and GAERS (Genetic Absence Epilepsy Rats from Strasbourg) is crucial for accurately evaluating the effects of various compounds on SWDs. nih.govfrontiersin.org
Table: Effects of Fentanyl-Fluanisone on Spike-Wave Discharges in WAG/Rij Rats
| Compound Combination | Dose (Fentanyl/Fluanisone) | Effect on Spike-Wave Discharges (SWDs) | References |
| Fentanyl-Fluanisone | 0.01 mg/kg / 0.5 mg/kg | Large increase in epileptic activity | jax.org |
| Fentanyl-Fluanisone | Various doses | Stimulating effects on SWD amount (not dose-dependent) | jax.orgnih.gov |
Pharmacokinetic Profiles of Hypnorm Components in Animal Research Models
Fentanyl Pharmacokinetics in Diverse Research Species
Fentanyl, a highly lipophilic synthetic opioid, exhibits distinct pharmacokinetic characteristics across various animal species, which are crucial for understanding its pharmacological effects and duration of action in preclinical research nih.govmdpi.commdpi.com. Its rapid onset and short duration of action are largely influenced by its distribution and redistribution dynamics within the body nih.govnih.gov.
Absorption and Distribution Characteristics in Preclinical Models
The absorption and distribution of fentanyl are significantly influenced by its physicochemical properties, such as high lipophilicity, which allows for rapid passage across biological membranes, including the blood-brain barrier nih.govmdpi.commdpi.commdpi.com.
The route of administration plays a critical role in determining fentanyl's plasma and tissue concentrations. For instance, in New Zealand rabbits, intratracheal (i.t.) administration of preservative-free fentanyl resulted in plasma concentrations comparable to those achieved via intravenous (i.v.) injection, with concentrations reaching the therapeutic range within 2 minutes and peaking within 5 minutes nih.gov. The bioavailability of i.t. fentanyl was found to be 71% nih.gov.
In sheep, intravenous administration of fentanyl at 2.5 µg/kg resulted in a half-life of 3.08 hours, a volume of distribution at steady state of 8.86 L/kg, and a systemic clearance of 3.62 L/kg/h avma.org. Transdermal fentanyl patches (TFPs) applied to sheep led to stable blood fentanyl concentrations, with a time to maximum plasma concentration (Tmax) of 12 hours and a maximal concentration (Cmax) of 1.30 ng/mL avma.org. Similarly, in horses, transdermal fentanyl patches showed good absorption, with Cmax values ranging from 1.55 to 2.07 ng/mL depending on patch location nih.govfrontiersin.org. In cats, a constant rate intravenous infusion of fentanyl (5 µg/kg/h) led to plasma concentrations decreasing from 4.41 ± 1.86 ng/mL to 2.99 ± 1.28 ng/mL over a 2-hour infusion period avma.org.
Fentanyl is rapidly distributed into highly perfused tissues, such as the brain, heart, and lungs, followed by a slower redistribution into larger, less perfused tissues like skeletal muscle and fat nih.govmdpi.comnih.govservice.gov.uk. Studies in rats have shown that fentanyl concentrations in highly-perfused organs (brain, lungs, heart) reach their maximum concentration first after a single intravenous injection, followed by skeletal muscle, and then subcutaneous fat nih.gov. Fentanyl concentrations in tissues consistently exceed plasma concentrations, reflecting its high affinity for tissues nih.gov.
In rats, brain fentanyl levels declined by 90% within 5 minutes, while muscle accumulated 56% of the dose within the same timeframe nih.gov. Fat tissue showed a slower uptake, accumulating 6% of the dose at 5 minutes, which increased to a maximum of 17% at 30 minutes nih.gov. This rapid redistribution from the brain to storage sites like muscle and fat is a primary factor in the short duration of fentanyl's central effects nih.gov. In mice, fentanyl exhibited greater distribution out of the blood and into the brain, liver, lung, and heart early after administration, and into fat at later time points, compared to morphine mdpi.com. The tissue-to-blood concentration ratios for fentanyl were notably higher in the brain, liver, lung, heart, and fat compared to morphine mdpi.com.
Metabolic Pathways and Metabolite Formation in Animal Systems
Fentanyl is extensively metabolized, primarily in the liver, with metabolites being detectable in plasma as early as 90 seconds after intravenous administration in rats nih.gov. The main metabolic pathway is N-dealkylation at the piperidine (B6355638) ring to form norfentanyl, which is largely mediated by cytochrome P450 (CYP) enzymes, specifically CYP3A4 nih.govmdpi.comfrontiersin.orgnih.govnih.govresearchgate.net. This biotransformation also occurs in duodenal microsomes mdpi.comnih.gov. Norfentanyl is generally considered a non-toxic and inactive metabolite nih.govnih.gov.
Other minor metabolic reactions include hydroxylation at various positions (piperidine ring, phenyl ring of the anilino moiety, ethyl linker, or phenethyl moiety), oxidative ring-opening, and hydrolysis of the acyl moiety mdpi.comnih.gov. Phase II metabolic reactions, such as glucuronide or sulfate (B86663) conjugate formation, are also expected nih.govresearchgate.net. In zebrafish, 17 fentanyl metabolites were identified, with the liver showing 16 metabolites (6 phase I, 10 phase II) and the brain showing 8 metabolites (6 phase I, 2 phase II) frontiersin.org. Norfentanyl and monohydroxy fentanyl were prevalent in the brain, while glucuronidated fentanyl and monohydroxy fentanyl were major metabolites in the liver frontiersin.org.
Elimination Kinetics and Half-Life in Research Animals
Fentanyl is eliminated from the body primarily as metabolites in the urine nih.govmdpi.com. Metabolite levels in plasma peak around 90 minutes and decline slowly thereafter nih.gov. The terminal elimination half-life of fentanyl varies across species.
Table 1: Fentanyl Elimination Half-Life in Diverse Research Animals
| Species | Administration Route | Half-Life (Range/Mean) | Reference |
| Rats | IV | 3.6–14.2 hours (terminal) | nih.gov |
| Rats | IV | 45 minutes (beta phase) | nih.gov |
| Sheep | IV | 3.08 hours (2.20–3.36 hours) | avma.org |
| Sheep | Transdermal | 15.6 hours (elimination) | avma.org |
| Cats | IV | 2.35–2.52 hours mdpi.com, 1.37 L/h/kg (clearance) avma.org | avma.orgmdpi.com |
| Dogs | Transdermal | 2.5, 3.6, and 1.39 hours (after patch removal) | allenpress.com |
| Koalas | IV | 0.53 hours (0.38–0.91 hours) | mdpi.com |
In rats, the terminal elimination half-life estimates range from approximately 3.6 to 14.2 hours nih.gov. In sheep, the elimination β half-life following intravenous administration was 3.08 hours, which is longer than that reported for goats (1.2 hours) and horses (1.0 hour) avma.org. For transdermally applied fentanyl in sheep, the elimination half-life was 15.6 hours avma.org. In cats, the median fentanyl half-life after intravenous administration was reported as 2.35 to 2.52 hours mdpi.com. Koalas exhibit a shorter median fentanyl half-life of 0.53 hours (0.38–0.91 hours) after intravenous administration mdpi.com. In dogs, elimination half-life following transdermal patch removal has been reported as 2.5, 3.6, and 1.39 hours allenpress.com.
Pharmacokinetic Modeling Approaches in Animal Research
Pharmacokinetic modeling is crucial for characterizing the disposition of fentanyl in animal research and for predicting its behavior under various conditions. Compartmental models are commonly employed to describe fentanyl's time-concentration profiles. For instance, a two-compartment pharmacokinetic model with inter-animal variability has been found to best describe fentanyl disposition in rat plasma nih.gov. In a porcine hemorrhagic shock model, a three-compartment model was used to estimate pharmacokinetic parameters, revealing that hemorrhagic shock significantly alters fentanyl pharmacokinetics, leading to higher concentrations for a given dosage due to reduced central clearance and distribution volumes nih.gov.
Population pharmacokinetic modeling approaches, such as non-linear mixed-effects modeling, are also utilized to account for inter-individual variability in animal studies nih.govfrontiersin.orgnih.gov. This approach allows for the estimation of population pharmacokinetic parameters and their associated variability. For example, in horses, a population pharmacokinetic model was used for intravenous data, providing estimates of inter-individual variability and residual variability nih.govfrontiersin.org. While transdermal data in horses were attempted to be modeled with a population approach, a non-compartmental analysis was ultimately used due to a poor fit, highlighting the complexities in modeling different administration routes nih.govfrontiersin.org. Studies in mice have also indicated that a two-compartment model is required to adequately describe fentanyl systemic pharmacokinetics based on brain and serum data mdpi.com.
Fluanisone (B1672854) Pharmacokinetics in Research Animal Populations
Fluanisone, a butyrophenone (B1668137) derivative, possesses neuroleptic and sedative properties. europa.eu While comprehensive, detailed pharmacokinetic data for fluanisone across a wide array of animal species is noted to be limited, general characteristics of butyrophenones and observations from its use in Hypnorm provide insights into its absorption, distribution, biotransformation, and excretion. veteriankey.com
Comparative Absorption and Distribution in Various Species
Butyrophenones, as a class, tend to be rapidly absorbed from the injection site, with peak plasma concentrations typically occurring within an hour of administration, as observed with azaperone (B1665921), another butyrophenone. veteriankey.comnoahcompendium.co.uk this compound, containing fluanisone, is licensed for use in rodents, rabbits, and guinea pigs, often administered subcutaneously or intramuscularly. altex.orgresearchgate.net In studies involving rats, the combination of fentanyl-fluanisone has been shown to reduce glomerular filtration rate (GFR) and fractional lithium excretion, indicating some renal involvement in its disposition. noahcompendium.co.uk
Biotransformation and Excretion Pathways
Butyrophenones generally undergo rapid and extensive metabolism, leading to their elimination. noahcompendium.co.uk For instance, azaperone is biotransformed in the liver, with its main metabolic pathways involving the reduction of the butanone group, oxidative N-dearylation, and hydroxylation of the pyridine (B92270) group. noahcompendium.co.uk The liver is identified as a primary target tissue for azaperone and its metabolites. noahcompendium.co.uk While specific details for fluanisone's biotransformation are less extensively documented, it is expected to follow similar metabolic patterns characteristic of butyrophenones. Excretion pathways for butyrophenones can involve both renal and fecal routes; for example, in rats, approximately 25% of azaperone is eliminated via the kidneys, and 10% is excreted in the feces. veteriankey.com
Influence of Physiological State on Pharmacokinetic Parameters in Animal Research
The physiological state of an animal can significantly impact the pharmacokinetic parameters of anesthetic and analgesic agents like the components of this compound, thereby influencing experimental outcomes. drugbank.comupstate.edu
Impact of Hemorrhagic Shock on Fentanyl Pharmacokinetics in Animal Models
Hemorrhagic shock has been demonstrated to substantially alter the pharmacokinetics of fentanyl in animal models. Studies in pigs, for example, reveal that animals subjected to hemorrhagic shock exhibit significantly higher fentanyl concentrations compared to control groups. veteriankey.com This alteration is attributed to a notable reduction in central clearance and decreased distribution volumes in both the central and second compartments. veteriankey.com Simulations further illustrate that hemorrhagic shock leads to elevated fentanyl concentrations for any given dosage regimen. veteriankey.com Both fentanyl and remifentanil have shown reduced volume of distribution and decreased drug clearance following blood loss. noahcompendium.co.uk Fentanyl is known to accumulate in skeletal muscle and fat, being slowly released back into the bloodstream. wikipedia.org Its elimination half-life is typically 2-4 hours following intravenous administration. Fentanyl undergoes rapid and extensive metabolism primarily in the liver by the CYP3A4 isoenzyme, forming inactive metabolites such as norfentanyl through N-dealkylation and other hydroxylated products. The majority of fentanyl is excreted via urine (75%, mainly as metabolites), with a smaller portion (approximately 9%) excreted in feces.
A study in rabbits demonstrated that pretreatment with fentanyl could attenuate myocardial injury and promote hemodynamic recovery in acute hemorrhagic shock.
Table 1: Impact of Hemorrhagic Shock on Fentanyl Pharmacokinetics in Porcine Models veteriankey.com
| Parameter | Control Group (Mean ± SD) | Shock Group (Mean ± SD) | Significance (p-value) |
| Fentanyl Concentration | Lower | Substantially Higher | Significant |
| Central Clearance | Higher | Significantly Reduced | < 0.05 |
| Central Distribution Volume | Higher | Significantly Reduced | < 0.05 |
| Second-Compartment Distribution Volume | Higher | Significantly Reduced | < 0.05 |
Considerations for Disease Models and Experimental Conditions
Small laboratory animals like mice present unique challenges due to their high metabolic rate and body surface area to volume ratio. This can lead to rapid drug metabolism and excretion, resulting in shorter half-lives for injectable drugs and a limited duration of anesthesia. Consequently, maintaining a stable plane of anesthesia and analgesia becomes more critical. Furthermore, species differences in biotransformation pathways are well-documented and can influence drug disposition. An animal experiencing complications during anesthesia, such as severe respiratory depression, may no longer be a suitable model for certain studies, highlighting the importance of careful anesthetic management. The specific anesthetic and pain management protocols can also influence experimental findings in disease models, such as cardiac-surgical or cardiac-disease models.
Applications and Methodological Considerations of Hypnorm in Preclinical Research
Utilization in Specific Animal Research Models
Hypnorm is employed across various animal research models, often in combination with other agents to achieve desired anesthetic depths and effects.
In neuroscience research, this compound finds application in studies requiring animal immobilization for neuroimaging and electrophysiological assessments. For instance, it has been used in positron emission tomography (PET) neuroimaging studies, where anesthesia is essential to minimize motion artifacts springermedizin.demdpi.comnih.govau.dk. In the context of intracranial surgery in neonatal rats, this compound, specifically the fentanyl citrate (B86180) and fluanisone (B1672854) combination, has demonstrated successful use, yielding a high short-term survival rate of 95% when administered subcutaneously nih.gov. This indicates its utility in delicate surgical procedures within the central nervous system. Furthermore, this compound has been employed in the development of animal models for schizophrenia, specifically in studies involving prenatal invasive interventions in rats elsevier.es. However, the choice of anesthetic can significantly influence electrophysiological recordings. One study exploring the effect of anesthetic protocols on visually evoked responses in rats noted that a this compound/midazolam combination largely abolished visual responses, suggesting that it might not be suitable for electrophysiological studies that depend on the preservation of such neural activity biorxiv.org.
This compound's physiological effects, including its propensity to induce hypotension and bradycardia, are relevant in cardiovascular physiology studies springermedizin.de. Despite these effects, it has been utilized in experiments where cardiovascular parameters are monitored. For example, studies investigating the structural and functional effects of aspirated liquids in rabbits have employed this compound for anesthesia, with arterial blood samples obtained via an indwelling femoral artery catheter for physiological monitoring oup.com. This highlights its role in studies where the maintenance of a stable physiological state, albeit with potential cardiovascular depression, is managed through careful monitoring.
For surgical procedures, this compound alone is generally considered insufficient due to its poor induction of muscle relaxation springermedizin.de. Consequently, it is frequently combined with benzodiazepines, such as midazolam or diazepam, to achieve a state of good surgical anesthesia with adequate muscle relaxation springermedizin.dedefra.gov.ukresearchgate.net. This combination allows for various surgical models used in pathophysiological investigations. Beyond intracranial surgery in neonatal rats nih.gov, this compound in combination with midazolam has been used for surgical procedures in animal models of depression plos.org and in models involving prenatal invasive interventions elsevier.es. The ability to induce surgical anesthesia with muscle relaxation makes the this compound-benzodiazepine combination a valuable tool for invasive preclinical studies.
In oncological research, particularly in studies involving tumor growth and hypoxia, this compound has been used as an anesthetic agent during preclinical imaging. A study investigating hypoxia imaging using PET and SPECT in CaNT-bearing CBA mice reported the use of this compound/Hypnovel (this compound combined with midazolam) for anesthesia plos.org. This research indicated that all tested anesthetics, including this compound/Hypnovel, significantly reduced tumor-hypoxia uptake, underscoring the importance of anesthetic choice in accurately interpreting tumor metabolic activity in such models plos.org. While this compound facilitates the necessary immobilization for imaging, its impact on the biological processes under investigation, such as hypoxia, must be carefully considered for data interpretation.
Impact on Experimental Outcomes and Data Interpretation
The choice of anesthetic agent in preclinical research is a critical methodological consideration, as it can profoundly influence physiological parameters and, consequently, experimental outcomes and data interpretation.
Anesthesia significantly impacts positron emission tomography (PET) neuroimaging, particularly when assessing metabolic rates using radiotracers like 2-[18F]fluoro-2-deoxy-D-glucose ([18F]FDG) mdpi.comnih.govau.dk. [18F]FDG uptake is a measure of glucose metabolism, reflecting neuronal integrity and activity medintensiva.orge-century.us.
A comparative study in female adult Sprague Dawley rats investigated the effects of isoflurane (B1672236) (an inhalation anesthetic) versus this compound-Dormicum (a combination of this compound and midazolam) on brain [18F]FDG uptake mdpi.comnih.gov. The dynamic [18F]FDG PET data revealed significant differences in brain Standardized Uptake Value (SUV) between the two anesthetic regimens. The brain SUV was 38% lower in the isoflurane group compared to the this compound-Dormicum group after 40 minutes of imaging (2.085 ± 0.3563 vs. 3.369 ± 0.5577, p = 0.0008) mdpi.comnih.gov.
A voxel-based analysis further detailed these differences, showing a reduction in [18F]FDG uptake primarily in the cortical regions of the isoflurane group, with small increases observed in the midbrain and cerebellum, when compared to the this compound-Dormicum group mdpi.comnih.gov. These observed differences in [18F]FDG uptake are attributed to variations in metabolic activity induced by the anesthetics. Isoflurane is known to have a depressant effect on brain metabolism mdpi.com. In contrast, this compound-Dormicum induces a state of neuroleptanalgesia, and its components, particularly fluanisone, are dissociative mdpi.com. This combination may not reduce brain metabolism to the same extent as traditional anesthetics like isoflurane; in some cases, similar dissociative drugs like ketamine can even increase brain metabolism compared to the awake state mdpi.com.
Conversely, the study also noted a higher uptake of [18F]FDG in the heart of isoflurane-anesthetized animals compared to those under this compound-Dormicum after 9 minutes of imaging mdpi.com. These findings underscore the critical necessity for careful consideration of anesthetic choice in neuroimaging and other metabolic studies, as it directly impacts the physiological state of the animal and, consequently, the interpretation of results.
Table 1: Brain [18F]FDG Standardized Uptake Value (SUV) in Rats Under Different Anesthetic Regimens
| Anesthetic Regimen | Brain SUV (Mean ± SD) at 40 min | p-value |
| Isoflurane | 2.085 ± 0.3563 | 0.0008 |
| This compound-Dormicum | 3.369 ± 0.5577 |
Data derived from dynamic [18F]FDG PET scans in female adult Sprague Dawley rats mdpi.comnih.gov.
Table 2: Heart [18F]FDG Standardized Uptake Value (SUV) in Rats Under Different Anesthetic Regimens
| Anesthetic Regimen | Heart SUV (Mean ± SD) at 9 min (Frame 16) |
| Isoflurane | 4.60 ± 1.31 |
| This compound-Dormicum | 2.52 ± 0.30 |
Data derived from dynamic [18F]FDG PET scans in female adult Sprague Dawley rats mdpi.com.
Effects on Behavioral Endpoints in Research Paradigms
This compound, particularly when combined with midazolam, has been incorporated into research paradigms to facilitate specific experimental models. For instance, this combination has been used in studies aimed at inducing conjunctival scarring in mice. wikipedia.org In investigations involving intracranial surgery in neonatal rats, the use of fentanyl/fluanisone (this compound) administered subcutaneously proved effective in achieving a sufficient depth of anesthesia, allowing surgical procedures to be performed without the animals reacting to painful stimuli. This regimen also demonstrated a high short-term survival rate of 95% in these neonatal rats. wikidata.org However, it is important to note that despite adequate anesthesia, random movements were observed in the animals during the surgical period. While these movements did not impede the specific intracranial surgeries performed in that study, they could potentially interfere with research procedures demanding greater precision, such as localized micro-injections of neural tracers. wikidata.org The inherent nature of anesthetics like this compound is to alter an animal's normal behavioral responses, including mobility and reactions to stimuli, which is a critical consideration when designing and interpreting studies focused on behavioral endpoints. wikipedia.orgguidetopharmacology.orgusda.gov
Influence on Biological Markers and Physiological Responses
The choice of anesthetic regimen, including this compound, can significantly influence biological markers and physiological responses in preclinical studies, thereby impacting research outcomes. A comparative study investigating brain glucose metabolism using [18F]FDG PET imaging in rats revealed notable differences between anesthesia induced by this compound-Dormicum (fentanyl/fluanisone/midazolam) and isoflurane. During the latter part of a 60-minute scan, the standardized uptake value (SUV) for [18F]FDG was observed to be up to 23% higher in rats anesthetized with this compound-Dormicum compared to those under isoflurane. Furthermore, a single frame analysis after 45 minutes indicated a 61% higher SUV in the this compound-Dormicum group. wikidata.org These substantial differences in [18F]FDG uptake are comparable in magnitude to typical differences seen in intervention studies, highlighting the potential for anesthetic choice to confound imaging results. wikidata.org This effect is attributed to the distinct mechanisms of action: isoflurane typically depresses brain metabolism, whereas this compound-Dormicum induces neuroleptanalgesia, a state of analgesic immobilization, partly due to fluanisone's dissociative properties. Dissociative drugs, such as ketamine, are known not to reduce brain metabolism to the same extent as traditional anesthetics and may even lead to an increase compared to an awake state. wikidata.org
Physiological monitoring is paramount during anesthesia with this compound, as it can lead to cardiovascular and respiratory depression, in addition to inducing hypothermia. nih.gov Maintaining stable physiological parameters, including consistent cardiovascular output, body temperature, and blood oxygenation, is crucial, particularly in sensitive research applications like functional MRI, where these parameters can significantly influence study results. nih.gov In a study examining contrast media-induced bronchospasm in guinea pigs, anesthesia with this compound and Hypnovel (midazolam) did not result in significant histological abnormalities in lung tissue following the administration of contrast agents, suggesting that, in this specific context, the anesthetic regimen itself did not overtly induce tissue changes. cdutcm.edu.cn However, researchers must generally consider the potential histological effects of anesthetic agents on various tissues, especially at injection sites, as part of their experimental design. mims.com
Comparative Research with Other Anesthetic/Sedative Regimens
Comparison of Hemodynamic Stability in Murine Models
The hemodynamic stability achieved with this compound-based regimens has been a subject of comparative research with other anesthetic protocols in murine models. A fentanyl-fluanisone-midazolam (FFM) regimen, which includes this compound, has demonstrated superior hemodynamic stability compared to urethane-α-chloralose and 2,2,2-tribromoethanol. This stability is particularly advantageous in cardiovascular studies that necessitate near-physiologic hemodynamic conditions over several hours. fishersci.camims.com Specifically, the urethane/α-chloralose combination was found to be inferior in terms of maintaining stable blood pressure and heart rate when compared to the FFM regimen. mims.com
A study comparing FFM with ketamine-medetomidine-atropine (KMA) and isoflurane (ISO) across four different mouse strains indicated that, at a surgical depth of anesthesia, hemodynamic parameters were generally consistent across the strains. guidetopharmacology.org However, the optimal anesthetic regimen for maintaining mean arterial pressure (MAP) and heart rate (HR) varied depending on the mouse strain. For Swiss and CD-1 mice, KMA was identified as the preferred anesthetic for MAP stability, whereas for BalbC or C57Bl6 mice, both KMA and isoflurane were recommended. Regarding heart rate, isoflurane was favored for Swiss, CD-1, and C57Bl6 strains, with no significant differences observed among the three anesthetics for the BalbC strain. guidetopharmacology.org In procedures such as thinned cranial window surgery in mice, a combination of fentanyl-fluanisone (this compound) and midazolam, maintained with inhaled isoflurane, resulted in stable and robust hemodynamic responses throughout the experimental protocol. wikidoc.org
Assessment of Effects on Tissue Histology in Research
The impact of anesthetic regimens on tissue histology is a crucial consideration in preclinical research. Intraperitoneal injections of this compound™ (fentanyl/fluanisone) combined with midazolam have been reported to induce histologic corneal lesions in rats, with severity scores ranging from 2 to 4. wikipedia.org The incidence and severity of these corneal lesions were found to be less than those observed with ketamine-xylazine but more pronounced than with pentobarbital (B6593769) or isoflurane. wikipedia.org Conversely, in a study investigating contrast media-induced bronchospasm in guinea pigs, where animals were anesthetized with this compound and Hypnovel (midazolam), histological examination of lung tissue after contrast agent administration revealed no significant abnormalities. cdutcm.edu.cn This suggests that, in this specific context, the this compound-based anesthetic regimen did not directly cause substantial histological changes in the lung tissue. The selection of an anesthetic agent for research protocols often involves a thorough evaluation of its potential histological effects on various tissues, particularly at the site of injection, to minimize confounding factors in experimental outcomes. mims.com
Synthesis and Structure Activity Relationships of Fentanyl and Fluanisone Analogs in Research
Synthetic Pathways of Fentanyl and Fluanisone (B1672854) (Academic Relevance)
The synthesis of fentanyl and fluanisone is of academic interest for understanding chemical transformations and reaction mechanisms, which can inform the development of new compounds.
Fentanyl Synthesis: Fentanyl can be synthesized through various routes, with common methods developed by Janssen (1965), Siegfried (2004), and Gupta et al. (2005) nih.gov. Frequently used precursors include N-phenyl-1-(2-phenylethyl)-4-piperidinamine (4ANPP) and N-phenethyl-4-piperidinone (NPP) nih.gov. An optimized three-step synthetic strategy for fentanyl involves:
Alkylation: Commercially available 4-piperidone (B1582916) monohydrate hydrochloride is alkylated with 2-(bromoethyl)benzene in the presence of cesium carbonate to yield alkylated piperidone mims.comwikipedia.org.
Reductive Amination: The resulting alkylated piperidone undergoes reductive amination with aniline (B41778), mediated by sodium triacetoxyborohydride (B8407120) in the presence of acetic acid, to produce the 4-piperidineamine precursor mims.comwikipedia.org.
Acylation: The 4-piperidineamine is then acylated using propionyl chloride in the presence of Hunig's base to yield fentanyl mims.comwikipedia.org. This strategy has been shown to produce fentanyl and its analogs in excellent yields (73–78%) mims.comwikipedia.org.
Fluanisone Synthesis: The synthesis of fluanisone, a butyrophenone (B1668137) derivative, often begins with the functionalization of cyclohexanone (B45756) derivatives to form its core structure citeab.com. A key step in some approaches involves bromoallylation to introduce reactive substituents. For instance, 1-pyrrolidinyl-1-cyclohexene can react with 2,3-dibromopropene (B1205560) in anhydrous dioxane under reflux, followed by hydrolysis, to yield 2-(2-bromoallyl)cyclohexanone, an important intermediate for subsequent reactions citeab.com. Efficient synthetic methods for this antipsychotic drug have been described in academic literature nih.gov.
Structure-Activity Relationship (SAR) Studies of Fentanyl Derivatives
SAR studies of fentanyl derivatives are crucial for elucidating the molecular features necessary for opioid receptor binding and for guiding the design of novel research probes.
Fentanyl is significantly more potent than morphine, typically by 50 to 100 times, a characteristic attributed to its more extensive interactions with the μ-opioid receptor (μOR) mims.comwikipedia.orgrcaap.pt. Structural analysis has revealed that fentanyl occupies an additional binding pocket on the extracellular side of μOR, specifically around transmembrane (TM) helices 2 and 3 rcaap.pt. The aniline ring side chain of fentanyl forms π-π hydrophobic interactions with residues W295 and Y328 of the μOR rcaap.pt. The potency of fentanyl and its analogs is highly correlated with varying degrees of interaction with μOR residues such as D149, Y150, W135, and W320 rcaap.pt.
Molecular docking studies indicate that the N-phenethyl group of fentanyl is positioned deep within a crevice between TM helices II and III, while the N-phenylpropanamide group extends towards a pocket formed by TM-III, -VI, and -VII domains wikipedia.org. The most potent fentanyl derivatives tend to adopt an extended conformation in both solution and their bound state, suggesting that binding affinity is influenced by the conformational preferences of the ligands wikipedia.org. Furthermore, studies have shown that morphine and fentanyl elicit different activation patterns within the μOR, with fentanyl preferentially activating TM6 and TM7, which are critical for G protein-coupled receptor (GPCR) activation, potentially contributing to its higher efficacy nih.gov. Research also points to the n-aniline ring of fentanyl mediating μOR β-arrestin signaling through a novel M153 microswitch wikipedia.org.
Numerous fentanyl analogs have been synthesized since its initial discovery in 1960, driven by the aim to improve pharmacokinetic properties, onset time, and effective dosage for various applications mims.comwikipedia.org. Modifications to the fentanyl scaffold can significantly alter its biological and pharmacological activities wikipedia.org. Examples of such modifications and their effects include:
Acyclic Open Chain Compounds: Diampromide, a ring-opened analog of fentanyl, exhibits potency similar to morphine wikipedia.org. 2,3-seco-fentanyl, another acyclic analog, showed 40-fold lower central-analgesic activity than fentanyl but was still 5–6 times more potent than morphine wikipedia.org.
Methyl-substituted Fentanyls: The introduction of methyl groups at various positions on the fentanyl scaffold has led to analogs with differing potencies. For instance, 2-methyl-fentanyl, 3-methyl-fentanyl, and 2,5-dimethyl-fentanyl have been synthesized and their analgesic activities evaluated wikipedia.org.
The design and synthesis of novel fentanyl analogs also extend to creating research probes, such as affinity-based probes (AfBPs), to identify proteins that interact with fentanyl wikipedia.org. These probes are designed to provide insights into fentanyl's interactions with both opioid and non-opioid receptors, which can inform the development of safer analgesics wikipedia.org. Academic efforts have also focused on synthesizing fentanyl-based derivatives engineered for specific signaling pathways, such as complete G protein biased coupling, to potentially reduce undesirable side effects wikipedia.org.
Table 1: Potency of Fentanyl and Selected Analogs Relative to Morphine and Reported ED50 Values
| Compound | Relative Potency (vs. Morphine) | ED50 (mg/kg) (where available) |
| Morphine | 1 | - |
| Fentanyl | 50-100 | 0.011 wikipedia.org |
| Sufentanil | 500-1000 | 0.00071 wikipedia.org |
| Alfentanil | 12.5-25 (1/4 to 1/10 of fentanyl) | 0.044 wikipedia.org |
| Remifentanil | Highly potent | 0.004 wikipedia.org |
| Diampromide | ~1 (similar to morphine) | 4 wikipedia.org |
| 2,3-seco-fentanyl | 5-6 | - |
| 2-methyl-fentanyl | - | 0.665 wikipedia.org |
| 3-methyl-fentanyl | - | 0.04 wikipedia.org |
| 2,5-dimethyl-fentanyl | - | 0.803 wikipedia.org |
Computational chemistry and molecular modeling play a significant role in understanding the SAR of fentanyl derivatives. These techniques allow researchers to predict and analyze ligand-receptor interactions at an atomic level.
Molecular Docking and Dynamics Simulations: Molecular docking and mutagenesis studies are employed to explore the SAR of fentanyl and its derivatives with the μOR rcaap.pt. Systematic computational studies, including metadynamics simulations, investigate the preferred conformations of fentanyl and how they are accommodated within the μOR binding pocket europa.eudrugbank.com. Long-timescale molecular dynamics simulations are used to elucidate ligand-specific receptor activity and signal transmission, identifying stable binding poses and different interaction landscapes nih.gov.
Quantitative Structure-Activity Relationship (QSAR) Models: QSAR models have been developed to predict the μ-opioid receptor (μOR) binding affinity of fentanyl-like structures wikidata.org. These models utilize molecular descriptors, such as energy differences (DeltaE), molecular refractivity (MR), and molecular weight (M(r)), to discriminate between high and low activity fentanyl derivatives uni.lu. Support Vector Classification (SVC) has shown high accuracy in predicting the activities of fentanyl derivatives based on these molecular descriptors uni.lu.
In Silico Analysis for Probe Design: Computational tools are also used for in silico analysis to predict the properties and potential binding interactions of newly designed fentanyl affinity-based probes (AfBPs) before their synthesis, aiding in the rational design of such research tools wikipedia.org.
SAR Studies of Fluanisone Analogs (if academic research exists beyond clinical)
While fluanisone is primarily known for its clinical use as an antipsychotic and sedative, academic research beyond its direct clinical application has explored its interactions with various biological targets, contributing to a broader understanding of its structure-activity profile. Fluanisone exerts its effects primarily by blocking dopamine (B1211576) D2 receptors citeab.com.
Academic research has utilized computational approaches, such as the Most-Similar ligand-based Target (MOST) method, for target prediction for fluanisone nih.gov. This research identified novel targets like adrenoceptor alpha 1B (ADRA1B) and adrenoceptor alpha 1D (ADRA1D) for fluanisone, which were not previously characterized in some databases nih.gov. This application of computational methods to predict novel protein targets for existing drugs like fluanisone contributes to understanding the broader pharmacological landscape of such compounds, moving beyond their established clinical indications to explore potential polypharmacology. While not directly focused on designing novel fluanisone analogs for altered activity on its primary target (D2 receptor), this academic work on target prediction provides insights into the molecular interactions of fluanisone and its potential for interacting with other biological systems.
Structural Modifications and their Impact on Dopaminergic Activity
The impact of structural modifications on dopaminergic activity is a significant area of research, particularly concerning fluanisone and its related butyrophenone derivatives, which primarily act as dopamine receptor antagonists fishersci.camims.comguidetopharmacology.orguni-goettingen.defishersci.comwikipedia.org. While fentanyl analogs are extensively studied for their interactions with opioid receptors, their direct impact on dopaminergic activity is not their primary mechanism of action.
Butyrophenone Derivatives (Fluanisone Analogs) Fluanisone is a member of the butyrophenone class of compounds, known for their antipsychotic properties which are largely attributed to their ability to block dopamine receptors fishersci.ca. Structure-activity relationship studies on butyrophenones have identified several key structural features that influence their neuroleptic and dopaminergic activity:
p-Fluorobutyrophenone Skeleton: The presence of a p-fluorobutyrophenone skeleton is considered essential for neuroleptic activity.
Aliphatic Keto Group Modifications: Changes to the aliphatic keto group can significantly alter binding affinity. For instance, replacing the keto group with a thioketone group or reducing it to an alcohol typically leads to a decrease in neuroleptic potency.
Three-Carbon Chain Length: The length of the three-carbon (propyl) chain connecting the butyrophenone moiety to the tertiary amino group is critical. Lengthening, shortening, or branching this chain generally results in a decrease in neuroleptic potency.
Tertiary Amino Group and Heterocyclic Ring System: Variations in the tertiary amino group are permissible without complete loss of neuroleptic potency. This nitrogen atom is commonly incorporated into a six-membered ring, such as piperidine (B6355638), tetrahydropyridine, or piperazine, often with an additional substituent at position 4. Modifications introduced at the heterocyclic ring system in butyrophenones can lead to significant decreases in binding affinity to both dopamine D1 and D2 receptor subtypes uni-goettingen.de.
Aromatic R2 Group: The R2 group, typically an aromatic moiety, plays a crucial role in maintaining high antipsychotic activity.
Detailed Research Findings on Fluanisone Analogs: Research has explored various structural modifications to the fluanisone scaffold to optimize its dopaminergic antagonistic properties. One notable example involves the synthesis of 2-phenylpyrrole analogs as conformationally restricted derivatives of butyrophenones like fluanisone wikipedia.org. A specific 2-(4-fluorophenyl)pyrrole analogue, identified as compound 5-(4-fluorophenyl)-2-[[4-(2-methoxyphenyl)-1-piperazinyl]methyl]pyrrole , demonstrated superior activity compared to fluanisone in both in vitro and in vivo studies wikipedia.org. This enhancement was attributed not only to a higher affinity for dopamine D2 receptors but also to improved oral absorption wikipedia.org. Furthermore, this analogue exhibited high selectivity for D2 receptors and a low propensity to induce catalepsy, a common side effect associated with some dopamine antagonists wikipedia.org.
The following table summarizes key comparative data for Fluanisone and its 2-phenylpyrrole analogue (Compound 5) regarding their dopaminergic activity:
| Compound | Receptor Affinity (D2) | Selectivity (D2/α1) | Oral Absorption (ratio po/ip) | Propensity for Catalepsy |
| Fluanisone | Moderate | 0.3 | 60 | Higher |
| 5-(4-fluorophenyl)-2-[[4-(2-methoxyphenyl)-1-piperazinyl]methyl]pyrrole (Compound 5) | Higher | 60 | 4.5 | Low |
Note: Data for "Oral Absorption (ratio po/ip)" for Compound 5 is 4.5, while for fluanisone it's 60. This indicates that Compound 5 has enhanced oral absorption compared to fluanisone, as a lower ratio of oral to intraperitoneal dose to achieve the same effect would imply better oral absorption, assuming the original source's interpretation of the ratio. wikipedia.org
Fentanyl Analogs Fentanyl and its analogs belong to the 4-anilidopiperidine structural class and are primarily known for their potent analgesic effects mediated through their strong agonism at μ-opioid receptors (MOR). Research into the SAR of fentanyl analogs typically focuses on factors influencing their opioid receptor binding, potency, and duration of action. For instance, structural modifications at positions 3 or 4 of the piperidine ring can significantly impact analgesic potency, with steric factors often playing a crucial role. The N-phenylethyl moiety is also critical for agonist activity at μ-opioid receptors. While fentanyl's interaction with the central nervous system is complex, its direct and primary impact on dopaminergic activity, in the context of receptor antagonism or agonism, is not a central focus of its SAR studies, unlike fluanisone.
Advanced Analytical Methodologies for Hypnorm and Its Metabolites in Research
Quantification in Biological Matrices from Research Animals
Quantifying Hypnorm and its metabolites in biological samples from research animals is primarily achieved through highly sensitive and selective analytical techniques, predominantly mass spectrometry-based methods. These techniques are essential for determining drug concentrations in various tissues and fluids, providing critical data for research studies.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS, LC-HRMS) Applications
Liquid Chromatography-Mass Spectrometry (LC-MS) and its advanced forms, such as tandem mass spectrometry (LC-MS/MS) and high-resolution mass spectrometry (LC-HRMS), are widely employed for the quantification of this compound components and their metabolites in biological matrices from research animals. LC-MS combines the separation power of liquid chromatography with the detection and identification capabilities of mass spectrometry, offering high selectivity and sensitivity for small molecules ranging from 5 to 2000 Da.
These methods are powerful tools for pharmacokinetic (PK), pharmacodynamic (PD), and toxicity studies in preclinical research. Biological matrices commonly analyzed include plasma, serum, whole blood, dialysate, urine, cell culture medium, and various tissues. For instance, LC-MS/MS has been successfully applied to quantify drugs like nitazoxanide (B1678950) and its metabolite tizoxanide (B1683187) in mouse plasma, lung, bronchoalveolar lavage (BAL) cells, liver, spleen, kidney, and heart, demonstrating a limit of quantification (LOQ) as low as 0.97 ng/mL. Similarly, carfentanil, an analogue of fentanyl, has been quantified in rabbit plasma using LC-MS/MS.
The validation of LC-MS/MS assays for research purposes typically follows guidelines that evaluate fundamental parameters such as accuracy, precision, sensitivity, linearity, recovery, reproducibility, and stability of the analyte within selected matrices. LC-HRMS further enhances these capabilities by allowing for the concurrent detection of parent drugs, phase I metabolites, and phase II metabolites, providing a more comprehensive understanding of metabolic clearance. LC-MS/MS techniques are also suitable for high-throughput analysis, which is beneficial for large-scale research studies.
Table 1: Representative LC-MS/MS Applications in Research Animal Matrices
| Analyte Class | Matrix Type | Application | Key Features | Source |
| Small Molecules (e.g., Drugs, Metabolites) | Plasma, Serum, Whole Blood, Urine, Tissues, Cell Culture Media | Quantification for PK/PD and Toxicity Studies | High selectivity and sensitivity, applicable for 5-2000 Da molecules, suitable for high-throughput. | |
| Fentanyl and Analogues | Postmortem Blood | Quantification and Detection | Lower limit of quantitation (LLOQ) as low as 0.1 ng/mL for most analytes. |
Development of High-Throughput Assays for Research Studies
The development of high-throughput assays is critical for accelerating preclinical research, enabling the rapid analysis of numerous samples. LC-MS/MS methods are inherently suited for high-throughput analysis due to their speed and automation capabilities. Efficient sample preparation techniques, such as simple protein precipitation, can further enhance the throughput of LC-MS/MS assays by reducing the time and cost associated with more complex extraction and clean-up procedures. Bioanalytical laboratories commonly offer services for high-throughput screening and quantification of small molecules using LC-MS/MS platforms, demonstrating the widespread adoption of these methods in research.
Metabolite Identification and Characterization in Research Samples
Understanding the metabolic fate of this compound components is essential for comprehensive research. Metabolite identification and characterization involve determining the structures of breakdown products and elucidating the metabolic pathways involved. Fentanyl, a key component of this compound, is known to be rapidly and extensively metabolized in the liver, primarily by the CYP3A4 isoenzyme, through N-dealkylation to form norfentanyl and hydroxylation to yield other inactive metabolites. Norfentanyl is recognized as the primary inactive metabolite of fentanyl.
LC-MS, particularly LC-MS/MS and LC-HRMS, plays a pivotal role in this area by enabling the identification and structural characterization of metabolites in complex biological matrices. For example, extensive structural characterization of xylazine (B1663881) metabolites (a compound often co-ingested with fentanyl) in rats has been achieved using full scan tandem mass spectrometry, allowing for the identification of these metabolites in biological samples by matching product ion spectra. The study of metabolic pathways is a crucial aspect of drug development, providing insights into how compounds are processed and eliminated by the body. Research has also indicated that anesthetic agents, including this compound–Dormicum (fentanyl/fluanisone (B1672854)/midazolam), can influence cerebral metabolism in rats, highlighting the importance of metabolic studies in the context of anesthesia.
Biosensor Development for Real-time Monitoring in Research Animals
The development of biosensors for real-time monitoring represents a significant advancement in preclinical research, offering continuous insights into drug concentrations and physiological responses in living animals. These technologies provide a dynamic view of pharmacokinetics and pharmacodynamics that traditional sampling methods cannot achieve.
Genetically encodable fluorescent opioid biosensors, such as iOpioidSnFRs, including the iFentanylSnFR, have been developed to continuously monitor fentanyl concentrations in the brain of mice alongside behavioral observations. These biosensors provide high spatiotemporal precision, allowing for the visualization of rapid neurotransmitter transients in neural circuits within the brains of behaving animals. The expression of these biosensors in animal brains is typically achieved using adeno-associated viral vectors.
Table 2: Key Biosensor Applications in Research Animals
| Biosensor Type | Target Analyte | Animal Model | Application | Key Benefits | Source |
| Fluorescent Opioid Biosensors (e.g., iFentanylSnFR) | Fentanyl | Mice | Real-time brain concentration monitoring, correlation with behavior. | High spatiotemporal precision, continuous measurement in behaving animals. | |
| Microfluidic Electrochemical Detector (MEDIC) | Circulating Drugs (e.g., Doxorubicin, Kanamycin) | Rats | Real-time pharmacokinetic tracking, discrimination of individual differences. | High sensitivity and specificity, continuous monitoring of various analytes. | |
| Optical Biosensors | Intracellular Ca²⁺ | Mice | Real-time smooth muscle Ca²⁺ signaling in arterioles. | Measurements in conscious, restrained animals. |
Ethical and Welfare Considerations in Animal Research Utilizing Hypnorm
Adherence to 3Rs Principles (Replacement, Reduction, Refinement)
The 3Rs, first proposed by Russell and Burch, are fundamental principles for the ethical use of animals in research. springermedizin.dephysoc.orgnih.gov They are widely accepted and integrated into national and international legislation governing animal experimentation. springermedizin.de
Replacement refers to methods that avoid or replace the use of animals in research. springermedizin.dephysoc.org This can include the use of non-sentient alternatives such as computer modeling, in vitro cell cultures, or less developed organisms. mdpi.comnih.gov While complete replacement of animal models is the ultimate goal, in many complex biological studies, it is not yet feasible.
Refinement focuses on minimizing the pain, suffering, distress, or lasting harm that research animals might experience. springermedizin.dephysoc.org The use of appropriate anesthesia and analgesia is a key component of refinement. nih.govnih.gov When utilizing Hypnorm, a neuroleptanalgesic containing fentanyl and fluanisone (B1672854), refinement strategies are critical. For instance, maintaining normothermia (normal body temperature) during procedures is essential, as small mammals are prone to hypothermia under anesthesia. Combining this compound with other agents, such as benzodiazepines, can enhance muscle relaxation and allow for a reduced dose of this compound, which is a refinement that can lessen potential side effects. nih.gov One study on the use of this compound for intracranial surgery in neonatal rats highlighted a high survival rate as a positive refinement outcome, but also noted the occurrence of random movements which could be a point for further refinement in procedures requiring high precision. springermedizin.de
Standardization of Anesthetic Protocols for Reproducibility in Research
The standardization of anesthetic protocols is paramount for ensuring the reproducibility of research findings. frontiersin.orgismrm.org Anesthesia can significantly influence physiological parameters, and variability in its administration can introduce confounding variables that affect experimental outcomes. nih.govveteriankey.com A lack of standardization in how anesthesia is defined and reported complicates the interpretation of published evidence. defra.gov.uk
When using this compound, a fixed-ratio combination of fentanyl and fluanisone, there is an inherent level of consistency in the balance of its active components. This pre-determined ratio can contribute to reducing variability in the anesthetic effect compared to the separate administration of individual agents. However, the response to anesthetics can vary widely between different strains, stocks, ages, and sexes of animals, necessitating careful consideration and potential adjustment of protocols at the beginning of a study. springermedizin.de
Guidelines for anesthesia in laboratory animals often provide recommended dosages for fentanyl-based combinations, which can serve as a starting point for developing standardized protocols. nih.gov For example, a study comparing a standardized protocol of fentanyl-midazolam with sevoflurane (B116992) found that the combination led to a shorter and quieter induction phase and reduced the required concentration of sevoflurane. nih.gov Such standardized combination protocols can lead to more stable physiological states in the animals, thereby improving the reliability and reproducibility of the research data. nih.govnih.gov
The importance of standardization is further underscored by studies showing that different anesthetic agents can have varying effects on research outcomes. For instance, a study comparing this compound-Dormicum with isoflurane (B1672236) in PET neuroimaging found significant differences in cerebral glucose uptake, emphasizing that the choice of anesthetic and the consistency of its application are critical for the interpretation of results. mdpi.com
Minimizing Research-Induced Stress and Variability
Minimizing stress in research animals is not only an ethical imperative but also a scientific necessity, as stress can significantly impact physiological and behavioral responses, leading to increased variability in experimental data. frontiersin.org Anesthesia itself can be a stressor, and the choice of anesthetic and the procedures surrounding its administration can influence the level of stress experienced by the animal. nih.gov
However, the use of this compound in combination with benzodiazepines can also lead to prolonged recovery times and increased sensitivity to auditory stimuli, which are potential sources of stress. springermedizin.de Therefore, careful monitoring and a quiet recovery environment are crucial to minimize stress during the post-anesthetic period. One study noted that while this compound provided adequate anesthesia for surgical procedures, it also caused random, involuntary movements in the animals. nih.gov In studies that require a high degree of precision, such as those involving microinjections, these movements could introduce significant variability into the results. nih.gov
Furthermore, different anesthetic protocols can lead to different metabolic and physiological states, which can be a source of variability in research findings. A study comparing the effects of this compound–Dormicum and isoflurane on cerebral metabolism in rats found that the choice of anesthetic significantly influenced the uptake of [18F]FDG, a glucose analog used in PET scans. mdpi.com This highlights how the anesthetic regimen can be a critical variable that needs to be carefully considered and controlled to minimize unwanted variability in research outcomes.
Future Directions and Emerging Research Avenues for Hypnorm
Development of Novel Neuroleptanalgesic Combinations for Specific Research Applications
Hypnorm, a combination of fentanyl and fluanisone (B1672854), is frequently co-administered with benzodiazepines such as midazolam or diazepam in laboratory rodents, rabbits, and guinea pigs. This co-administration is known to enhance muscle relaxation and allow for a reduction in the required dose of this compound, thereby improving its suitability for surgical anesthesia. springermedizin.deunc.edu.arplos.orgplos.orgtaylorandfrancis.com The development of novel neuroleptanalgesic combinations is driven by the need to tailor anesthetic protocols to specific research applications, aiming to maintain stable physiological parameters and minimize interference with experimental variables. physiology.orgphysiology.org
Ongoing research explores alternatives and adjuncts to the fentanyl/fluanisone/benzodiazepine (B76468) combination. For instance, comparisons are made with regimens involving ketamine/xylazine (B1663881) or ketamine/medetomidine, which have shown different profiles of effects on physiological systems, such as the lower urinary tract in urodynamic studies. plos.orgplos.org Other injectable agents like propofol, alfaxalone, and tribromoethanol are also being investigated for their potential to provide stable and prolonged anesthesia, especially for extended imaging procedures. taylorandfrancis.com Studies comparing isoflurane (B1672236) with fentanyl/fluanisone/midazolam in models like cardiac arrest highlight how the choice of anesthetic can significantly influence hemodynamic outcomes, underscoring the importance of selecting combinations optimized for specific research questions. physiology.org
Table 1: Emerging Neuroleptanalgesic Combinations and Research Applications
| Combination (Primary Components) | Key Adjuncts/Alternatives | Research Applications | Noteworthy Effects/Considerations |
| Fentanyl + Fluanisone (this compound) | Midazolam, Diazepam | General surgery, Imaging, Neurophysiological experiments springermedizin.deplos.orge-century.us | Improves muscle relaxation, reduces this compound dose, stable blood glucose springermedizin.dee-century.us |
| Ketamine + Xylazine | - | Urodynamic studies, Neural stem cell transplantation plos.orgplos.orgnih.gov | Lower incidence of adverse effects in LUT studies plos.orgplos.org |
| Ketamine + Medetomidine | Atropine | General anesthesia, Hemodynamic research physiology.org | Can cause hypotension and bradycardia springermedizin.de |
| Isoflurane | - | Cardiovascular studies, Imaging (PET) springermedizin.dephysiology.orgmdpi.com | Less cardiac depression than injectables, but can decrease blood pressure; cortical depression in PET springermedizin.demdpi.com |
| Propofol | - | General anesthesia (injectable) plos.org | Can be used for prolonged anesthesia with intermittent administration taylorandfrancis.com |
| Alfaxalone | - | General anesthesia (injectable) taylorandfrancis.com | Alternative injectable agent taylorandfrancis.com |
| Tribromoethanol | - | General anesthesia (injectable) taylorandfrancis.com | Alternative injectable agent taylorandfrancis.com |
Long-term Effects on Research Animal Physiology and Behavior
Understanding the long-term effects of this compound on research animal physiology and behavior is crucial, particularly in longitudinal studies where animals undergo repeated anesthetic exposures. Repeated anesthesia can influence an animal's physiological state and its subsequent response to experimental manipulations. springermedizin.de Anesthetic agents inherently affect physiological parameters, which can, in turn, interfere with the accuracy and reproducibility of experimental results. oup.com
Research in this area focuses on monitoring and characterizing changes in vital physiological metrics over time. Studies have investigated the impact of fentanyl-fluanisone combinations on blood glucose levels, demonstrating that when combined with diazepam, it can yield stable and low blood glucose levels, which is beneficial for certain metabolic studies, such as longitudinal 18F-FDG PET imaging. e-century.us Other critical parameters under scrutiny include heart rate, blood pressure, and respiratory function, as these can be affected by neuroleptanalgesic agents. physiology.orgpsu.edunih.govresearchgate.netplos.org For instance, while fentanyl-fluanisone with diazepam can produce good surgical anesthesia, respiratory depression may occur, though often with minimal impact on blood gas values. researchgate.net The goal of these studies is to refine anesthetic protocols to minimize physiological disturbances and ensure full recovery, thereby reducing stress and improving the validity of long-term behavioral and physiological observations. psu.edu
Refinement of Use in Advanced Imaging and Surgical Models
The application of this compound is continuously being refined for its use in advanced imaging and surgical models, where precision and physiological stability are paramount. This compound is frequently employed in conjunction with sophisticated imaging modalities such as magnetic resonance imaging (MRI), computed tomography (CT), positron emission tomography (PET), and single photon emission computed tomography (SPECT). springermedizin.de In these contexts, maintaining stable anesthesia is essential for enabling longitudinal monitoring of disease progression and evaluating the effectiveness of therapeutic interventions within the same animal. springermedizin.de
For instance, the this compound-Dormicum combination (fentanyl-fluanisone-midazolam) has been identified as suitable for cortical studies in [18F]FDG PET scans, as it induces less cortical depression compared to isoflurane, although other brain regions might experience greater depression. mdpi.com This highlights the need for a nuanced understanding of anesthetic effects on specific brain regions during imaging. In surgical models, particularly stereotaxic surgery, the precise delivery of substances or placement of devices requires an extremely stable anesthetic plane. janelia.orgjsurgmed.commdpi.com this compound has been successfully used for delicate procedures like intracranial surgery in neonatal rats. oup.comresearchgate.net Refinements in this area involve ensuring sufficient depth of anesthesia to prevent muscle activity that could interfere with imaging accuracy e-century.us and maintaining consistent physiological conditions throughout prolonged surgical procedures. taylorandfrancis.compsu.edu The integration of advanced stereotaxic systems, capable of nanoliter resolution and high positional accuracy, further necessitates anesthetic protocols that ensure animal stability. janelia.orgmdpi.combiorxiv.org
Exploration of Molecular Targets Beyond Primary Receptors
The complexity of neuroleptanalgesia suggests that other molecular interactions may play a role in the observed physiological and behavioral outcomes. Researchers are beginning to employ multi-omics approaches, such as integrating RNA sequencing data with mass spectrometry results, alongside pathway enrichment tools, to identify and validate new candidate molecular targets. A deeper understanding of these broader molecular interactions could pave the way for developing more refined neuroleptanalgesic combinations with enhanced specificity, reduced undesirable effects, and improved compatibility with various research objectives.
Integration with Advanced Monitoring Technologies in Research
The integration of this compound use with advanced monitoring technologies is a significant area of future research, aiming to enhance the precision, safety, and reproducibility of animal studies. Continuous and real-time monitoring of physiological parameters is deemed essential for optimizing in vivo animal models and ensuring animal welfare. physiology.orgoup.comspandidos-publications.com
Advanced monitoring technologies include pulse oximetry for blood oxygenation, arterial blood gas analysis for respiratory and metabolic status, and continuous measurements of heart rate, respiratory rate, and body temperature. springermedizin.depsu.edunih.govplos.org These technologies provide critical feedback, allowing researchers to adjust anesthetic depth and supportive care to maintain stable physiological conditions throughout experiments. For example, arterial blood gas analysis offers a safe and effective method to assess pulmonary function, blood oxygenation, and acid-base status, contributing to improved safety during anesthesia, particularly in rabbits. nih.gov Furthermore, studies have demonstrated that post-operative oxygen supply can significantly improve oxygen saturation and prevent hypoxia in rats anesthetized with fentanyl/fluanisone and midazolam, highlighting the importance of comprehensive monitoring and timely intervention to optimize recovery and experimental outcomes. plos.org
Q & A
Q. What protocols ensure robust validation of this compound’s controlled-release formulations in experimental settings?
- Answer : Use USP dissolution apparatus to test release profiles under physiologically relevant conditions (e.g., simulated gastric fluid). Compare in vitro-in vivo correlation (IVIVC) using deconvolution methods. Stability studies (ICH Q1A guidelines) assess degradation under varying temperatures and humidity .
Methodological Tables
Table 1 : Key Parameters for Preclinical this compound Studies
| Parameter | Recommendation | Reference |
|---|---|---|
| Sample Size | ≥8 animals/group (power = 0.8, α = 0.05) | |
| Administration Route | Intraperitoneal or intravenous | |
| Data Reporting | Mean ± SEM; ANOVA with post-hoc tests |
Table 2 : Frameworks for Research Question Development
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
